molecular formula C18H14O6 B14724985 (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one CAS No. 6274-63-1

(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one

Cat. No.: B14724985
CAS No.: 6274-63-1
M. Wt: 326.3 g/mol
InChI Key: DHGTVUHIUVKPPI-OVCLIPMQSA-N
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Description

(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one is an organic compound that belongs to the class of benzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one typically involves the condensation of appropriate starting materials under specific reaction conditions. A common synthetic route might include:

    Starting Materials: 1,3-benzodioxole, 6,7-dimethoxybenzofuran, and suitable aldehydes or ketones.

    Reaction Conditions: The reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.

    Catalysts: Catalysts such as p-toluenesulfonic acid or other acidic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one is studied for its potential as a building block in organic synthesis and its reactivity in various chemical transformations.

Biology

Biologically, compounds containing benzofuran and benzodioxole moieties are often investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Medicine

In medicine, such compounds may be explored for their potential as drug candidates or as lead compounds in drug discovery programs.

Industry

Industrially, these compounds may be used in the development of new materials, dyes, and other chemical products.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological activity being studied. For example, if the compound exhibits anticancer activity, it may interact with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-benzofuran-3-one: Similar structure but lacks the dimethoxy groups.

    (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-2-one: Similar structure but with a different position of the carbonyl group.

Uniqueness

The presence of both benzodioxole and dimethoxybenzofuran moieties in (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one may confer unique chemical and biological properties, making it a compound of interest for further research and development.

Properties

CAS No.

6274-63-1

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one

InChI

InChI=1S/C18H14O6/c1-20-13-6-4-11-16(19)15(24-17(11)18(13)21-2)8-10-3-5-12-14(7-10)23-9-22-12/h3-8H,9H2,1-2H3/b15-8+

InChI Key

DHGTVUHIUVKPPI-OVCLIPMQSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1)C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/O2)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2)OC

Origin of Product

United States

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